molecular formula C21H23ClN2OS B2670954 N-[4-(adamantan-1-yl)-5-methyl-1,3-thiazol-2-yl]-4-chlorobenzamide CAS No. 372185-54-1

N-[4-(adamantan-1-yl)-5-methyl-1,3-thiazol-2-yl]-4-chlorobenzamide

Cat. No.: B2670954
CAS No.: 372185-54-1
M. Wt: 386.94
InChI Key: VQUNSKIYPCBRKJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves complex organic reactions. For instance, the synthesis of adamantyl and homoadamantyl-substituted β-hydroxybutyric acids involves selective reduction of corresponding β-keto esters or aldol condensation of the corresponding carboxylic acid and acetaldehyde . Another example is the synthesis of 1,2,4-triazole derivatives from carbohydrazide and certain aromatic aldehydes .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques. For example, the structure of 4-(1-adamantyl)-5-[2-(3-hydroxynapthyl)]-2H-1,2,4-triazole-3(4H)-thione was studied using density functional theoretical computations at B3LYP/6-311G+(d,p) levels .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex and varied. For instance, the reaction of 5-(1-adamantyl)-4-ethyl or allyl-1,2,4-triazoline-3-thione with formaldehyde solution and various 1-substituted piperazines yielded the corresponding N-Mannich bases .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, 1-Adamantylamine has a melting point of 206-208 °C (lit.) and is soluble in 1 M HCl .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has been conducted on the synthesis of novel derivatives involving adamantyl groups, demonstrating significant antimicrobial activity against a range of bacteria and fungi. For example, the synthesis of 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and related derivatives showed marked broad-spectrum antibacterial activities and good activity against Candida albicans (Al-Mutairi et al., 2019). Similarly, novel 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles and thiadiazoles exhibited good to moderate activities, particularly against Bacillus subtilis, and some showed antifungal activity against C. albicans (Kadi et al., 2007).

Anti-Proliferative Activities

Adamantane-containing compounds have also been evaluated for their anti-proliferative activities against various cancer cell lines. The synthesized compounds, including thiosemicarbazones and S-arylmethyl derivatives, displayed significant generalized anti-proliferative activity, suggesting potential for cancer treatment applications (Al-Mutairi et al., 2019).

Antiviral and Anti-HIV Activities

Some studies focused on the antiviral properties of adamantane-containing compounds. For instance, a series of 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles and related derivatives were evaluated for their in vitro activities against HIV-1, with certain compounds showing significant reductions in viral replication (El-Emam et al., 2004).

Anti-Inflammatory Activities

Compounds containing the adamantyl moiety have been investigated for their anti-inflammatory properties. In one study, 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles and thiadiazoles demonstrated dose-dependent anti-inflammatory activity in vivo, suggesting potential for the treatment of inflammatory conditions (Kadi et al., 2007).

Quantum and Crystallographic Analysis

Quantitative assessments of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines provided insights into the molecular basis of their potential biological activity, highlighting the importance of structural analysis in understanding the mechanism of action of these compounds (El-Emam et al., 2020).

Mechanism of Action

The mechanism of action for similar compounds involves binding to specific proteins. For example, N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide activates AMPK by binding to the γ subunit of the enzyme, causing a conformational change that allows AMPK to be phosphorylated and activated by upstream kinases.

Safety and Hazards

Safety and hazards associated with similar compounds have been documented. For instance, 1-Adamantylamine has been classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3. It is recommended to be stored in a ventilated and dry warehouse at low temperature .

Properties

IUPAC Name

N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2OS/c1-12-18(21-9-13-6-14(10-21)8-15(7-13)11-21)23-20(26-12)24-19(25)16-2-4-17(22)5-3-16/h2-5,13-15H,6-11H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUNSKIYPCBRKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)Cl)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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